N-(4-chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(4-chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a chlorobenzyl-substituted acetamide group. Its core structure combines a quinoxaline ring fused with a [1,2,4]triazole moiety, which is substituted with a methyl group at position 1 and an oxygen atom at position 2.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-12-22-23-18-19(27)24(15-4-2-3-5-16(15)25(12)18)11-17(26)21-10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTHGYDBGSRBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Molecular Formula : C₁₈H₁₄ClN₅O₂
- Molecular Weight : 367.79 g/mol
- Key Structural Difference : Substitution of the benzyl group (CH₂-C₆H₄Cl) with a phenyl group (C₆H₄Cl) at the acetamide nitrogen.
- Implications : The absence of the methylene bridge reduces molecular flexibility and lipophilicity compared to the chlorobenzyl analog. This may decrease membrane permeability and alter binding interactions with hydrophobic targets .
Indazolo-Quinoxaline Derivatives (6b–6h)
- Example: 2-(4-Chlorophenyl)-N-(2,6-dimethylphenyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)acetamide (6h)
- Key Structural Difference: Replacement of the triazoloquinoxaline core with an indazoloquinoxaline system.
- Implications : The indazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. Substituents like 4-chlorophenyl and 2,6-dimethylphenyl on the acetamide side chain may improve target selectivity but increase steric hindrance .
N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide
- Molecular Formula : C₂₃H₁₈ClN₃O₂
- Molecular Weight : 403.90 g/mol
- Key Structural Difference: Replacement of the triazoloquinoxaline core with a phthalazine ring.
- Implications : The phthalazine system lacks the triazole ring, reducing nitrogen content and altering electronic properties. The higher molecular weight may affect bioavailability .
N-(3-Methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Key Structural Difference: Propyl substitution at position 1 of the triazoloquinoxaline core instead of methyl.
Spectroscopic and Analytical Data
- NMR/HRMS Trends :
- The chlorobenzyl group in the target compound generates distinct aromatic proton signals (δ ~7.2–7.4 ppm) in ¹H NMR.
- Derivatives with electron-withdrawing groups (e.g., bromo in 6d) show downfield shifts in ¹³C NMR compared to electron-donating groups (e.g., methoxy in 6e) .
- HRMS data confirm molecular weights within ±2 ppm accuracy for all analogs .
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